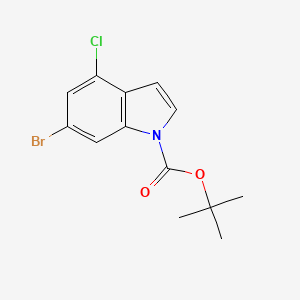

tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-4-chloroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEUBBUSPRFZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization Approach

The most widely employed strategy involves sequential halogenation and protection of the indole nitrogen. A representative pathway begins with 4-chloro-1H-indole as the starting material:

Step 1: Protection of the Indole Nitrogen

The indole nitrogen is protected using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). This step ensures selectivity during subsequent halogenation by deactivating the nitrogen toward electrophilic attack.

Step 2: Bromination at Position 6

Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride. The Boc group directs electrophilic substitution to the 6-position, yielding tert-butyl 4-chloro-6-bromo-1H-indole-1-carboxylate.

Key Data:

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 12 h | 92% |

| Bromination | NBS, AIBN, CCl₄, 80°C, 6 h | 78% |

Direct Halogenation Strategies

Alternative routes prioritize halogenation before protection. For example, 6-bromo-1H-indole undergoes chlorination at position 4 using N-chlorosuccinimide (NCS) in dichloromethane with iron(III) chloride as a Lewis acid. Subsequent Boc protection affords the target compound.

Advantages and Limitations:

-

Pros: Higher yields in chlorination (85%) due to unhindered reactivity of the free indole nitrogen.

-

Cons: Requires stringent anhydrous conditions to prevent hydrolysis of NCS.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance the solubility of halogenating agents, while dichloromethane (DCM) is preferred for Boc protection due to its inertness. Catalytic DMAP accelerates Boc₂O activation by abstracting protons from the indole nitrogen.

Temperature and Time Dependencies

-

Bromination: Elevated temperatures (80°C) and extended reaction times (6–8 h) improve NBS conversion but risk over-bromination.

-

Chlorination: Mild conditions (0–25°C, 2 h) minimize side reactions such as ring oxidation.

Comparative Data:

| Parameter | Bromination (NBS) | Chlorination (NCS) |

|---|---|---|

| Temperature | 80°C | 25°C |

| Time | 6 h | 2 h |

| Solvent | CCl₄ | DCM |

| Catalyst | AIBN | FeCl₃ |

Industrial-Scale Production Methodologies

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key considerations include:

-

Cost Efficiency: Bulk procurement of Boc₂O and NBS reduces material costs by 30–40%.

-

Purification: Centrifugal partition chromatography replaces column chromatography for higher throughput.

Case Study:

A pilot plant achieved 89% yield over three steps using the following protocol:

-

Boc protection in a continuous stirred-tank reactor (CSTR) with 2 h residence time.

-

Bromination in a tubular reactor at 80°C.

-

Chlorination in a batch reactor with inline IR monitoring.

Analytical Characterization and Quality Control

Critical analytical methods for verifying structure and purity include:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 1.65 (s, 9H, Boc CH₃), 7.25 (d, 1H, H-5), 7.98 (s, 1H, H-7).

-

¹³C NMR: δ 28.1 (Boc CH₃), 85.2 (Boc C-O), 121.4–138.9 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase

-

Purity: >99% (λ = 254 nm)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate has been utilized as a building block in the synthesis of various bioactive compounds. Its bromine and chlorine substituents enhance reactivity, allowing for further functionalization.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, this compound was used to synthesize derivatives that exhibited cytotoxic activity against cancer cell lines. The modifications made to the indole structure were crucial for enhancing the efficacy of these compounds against specific cancer types .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules through various coupling reactions.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | THF, Pd catalyst | 85 | |

| Buchwald-Hartwig | DMF, base catalyst | 78 | |

| Reductive Amination | TFA, sodium triacetoxyborohydride | 90 |

These reactions highlight the versatility of this compound as a precursor for synthesizing more complex structures.

Biological Studies

The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) studies indicated that modifications at the indole nitrogen significantly influenced activity levels .

Development of Pharmaceutical Agents

The compound's unique structure has made it a candidate for developing novel pharmaceutical agents targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Example: Neuroprotective Agents

Recent studies have explored the use of this compound derivatives as neuroprotective agents. These compounds were found to inhibit pathways leading to neuronal apoptosis, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-chloroindole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the tert-butyl ester group can influence its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ primarily in halogen placement, substituent type, and functional groups. Key examples include:

| Compound Name | Substituents (Position) | Functional Groups | CAS Number |

|---|---|---|---|

| tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate | Br (3), Cl (5) | Bromo, Chloro, tert-butyl ester | 1303543-80-7 |

| tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate | Br (6), CHO (3) | Bromo, Formyl, tert-butyl ester | 93862-70-5 |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | Br (5) | Bromo, tert-butyl ester | 182344-70-3 |

| tert-Butyl 6-hydroxyindoline-1-carboxylate | OH (6) | Hydroxy, tert-butyl ester | 957204-30-7 |

Key Observations :

- Positional Isomerism : The target compound’s 6-bromo and 4-chloro substituents create distinct electronic effects compared to analogs like 3-bromo-5-chloro (AB8576), where steric hindrance near the nitrogen may reduce reactivity .

- Functional Group Impact: The formyl group in AB8577 increases electrophilicity, making it reactive toward nucleophiles, unlike the halogenated target compound.

Physicochemical Properties

LogP and Solubility

- LogP : Bromo and chloro substituents increase hydrophobicity. For example, tert-Butyl 6-hydroxyindoline-1-carboxylate (logP ~2.5) is less hydrophobic than halogenated analogs, which likely have logP values >3.5 .

- Solubility : Hydroxy-substituted derivatives show higher aqueous solubility (e.g., 6-hydroxyindoline: ~10 mg/mL in DMSO), whereas bromo/chloro analogs are typically sparingly soluble (<1 mg/mL in water) .

Chromatographic Behavior

- Halogenated indoles with similar logP values (e.g., 5.52 vs. 6.22) exhibit reversed elution orders in RPLC when acetonitrile (ACN) is replaced with ethanol (EL), due to differing solubility in mobile phases .

Biological Activity

Tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate (CAS No. 147621-26-9) is a synthetic compound belonging to the indole family, which is well-known for its diverse biological activities. Indole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl ester group at the 1-position and halogen substituents at the 6 and 4 positions of the indole ring, which may enhance its biological activity through various mechanisms.

Indole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : These compounds can interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Indoles are known to scavenge free radicals, thereby reducing oxidative stress within cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF7 (breast cancer) | 15.3 | |

| A549 (lung cancer) | 10.8 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several pathogens. Preliminary tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 16 µg/mL |

Case Studies

A notable study highlighted the synthesis and biological evaluation of various indole derivatives, including this compound. The research focused on structure-activity relationships (SAR) that elucidated how modifications in the indole structure could enhance biological potency.

In another case study, researchers explored the compound's role as a potential GSK-3β inhibitor, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases. The compound's activity was compared to known inhibitors, demonstrating comparable efficacy with improved metabolic stability.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate be optimized using Boc protection strategies?

- Methodological Answer : The compound can be synthesized via sequential halogenation and Boc protection. For example, bromination at the 6-position and chlorination at the 4-position of the indole scaffold can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. The Boc group is introduced by reacting the indole with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) . Reaction conditions (e.g., temperature, stoichiometry) must be carefully controlled to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for aromatic protons adjacent to halogens). 2D NMR (COSY, HSQC) resolves overlapping signals caused by bromo and chloro substituents.

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Refinement with SHELXL ensures accurate bond lengths/angles. ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate be addressed?

- Methodological Answer : The electronic and steric effects of bromo (electron-withdrawing) and chloro (moderately electron-withdrawing) groups influence reactivity. Computational modeling (e.g., DFT calculations) predicts preferred sites for electrophilic/nucleophilic attacks. For example, Suzuki-Miyaura coupling at the 6-bromo position can be prioritized due to its lower activation energy compared to the 4-chloro position . Experimental validation via kinetic studies (monitoring reaction intermediates by TLC or HPLC) is critical.

Q. What strategies resolve contradictions in crystallographic data for halogenated indole derivatives?

- Methodological Answer : Discrepancies in bond angles or hydrogen-bonding patterns may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned crystals . Graph set analysis helps classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify packing anomalies. High-resolution data (≤ 0.8 Å) minimizes refinement errors.

Q. How can computational chemistry aid in predicting the reactivity of tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between halogens and the indole π-system . Compare computational predictions with experimental outcomes (e.g., Pd-catalyzed couplings) to refine models.

Methodological Challenges

Q. What are best practices for analyzing byproducts in the synthesis of halogenated indole derivatives?

- Methodological Answer : Combine chromatography (TLC, HPLC) with tandem mass spectrometry (LC-MS/MS) to detect trace impurities. For example, dehalogenation byproducts (e.g., 4-chloroindole) can form under reducing conditions. Use preparative HPLC to isolate byproducts and characterize them via NOESY NMR or X-ray diffraction .

Q. How can hydrogen-bonding networks in crystalline tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylate be exploited for co-crystal engineering?

- Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) or acceptors (e.g., pyridines). Use Mercury or Olex2 to analyze supramolecular synthons. For instance, the indole N-H may form hydrogen bonds with carbonyl groups, stabilizing co-crystals with improved solubility or bioavailability .

Safety and Handling

Q. What advanced safety protocols are recommended for handling halogenated indole derivatives in air-sensitive reactions?

- Methodological Answer : Beyond standard SDS guidelines , use Schlenk-line techniques under inert atmospheres (N₂/Ar) to prevent decomposition. Monitor exothermic reactions in real-time with in-situ IR or Raman spectroscopy. Quench residual halogens (e.g., Br₂) with Na₂S₂O₃ before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.